4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one
Overview
Description
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is an organic compound that belongs to the class of imidazoles It features a fluorophenyl group attached to the imidazole ring, which imparts unique chemical properties to the molecule
Mechanism of Action
Target of Action
The primary targets of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one are the Mitogen-activated protein kinase 14 and Mitogen-activated protein kinase 1 . These kinases play a crucial role in cellular signal transduction, influencing cell growth, differentiation, and stress responses.
Mode of Action
The compound interacts with its targets, the Mitogen-activated protein kinases, by binding to their active sites . This interaction can lead to changes in the kinases’ activity, potentially altering cellular signaling pathways.
Biochemical Pathways
Given its targets, it is likely that it influences pathways related to cell growth and stress responses .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular context and the status of the Mitogen-activated protein kinases it targets . Potential effects could include changes in cell growth rates or responses to stress.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture to around 100-120°C for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and other nucleophiles are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the fluorophenyl group.
Nucleophilic Substitution: Products include substituted phenyl derivatives with various nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring.
Scientific Research Applications
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetylene: Another fluorinated aromatic compound with different reactivity and applications.
Fluorobenzene: A simpler fluorinated aromatic compound used in various chemical reactions.
4-Fluoro-4,4’-diaminotriphenylmethane: A compound with multiple fluorophenyl groups and different chemical properties.
Uniqueness
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is unique due to the presence of both the fluorophenyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is an organic compound belonging to the imidazole class, characterized by its unique fluorophenyl group. This compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. Understanding its mechanisms of action and biological implications is essential for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3, and a ketone group at position 2. The presence of the fluorophenyl group at position 4 enhances its electronic properties and reactivity, making it a valuable scaffold for drug development.
The primary biological targets for this compound are the Mitogen-Activated Protein Kinases (MAPKs) , specifically MAPK14 (p38 MAPK) and MAPK1 (ERK2). The interaction occurs through binding to their active sites, influencing various cellular pathways related to cell growth, differentiation, and stress responses.
Biochemical Pathways
- Cell Growth : The compound's action on MAPKs suggests a role in regulating cell proliferation.
- Stress Responses : It may modulate responses to cellular stress through its effects on MAPK pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.015 mg/mL |
Escherichia coli | 200 μg/mL |
Pseudomonas aeruginosa | 500 μg/mL |
These results highlight its potential as an antimicrobial agent in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines, it demonstrated cytotoxic effects with varying IC50 values:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 25.72 ± 3.95 |
U87 (Glioblastoma) | 45.2 ± 13.0 |
Flow cytometry assays confirmed that treatment with the compound induces apoptosis in these cancer cell lines, suggesting its utility in cancer therapeutics.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the efficacy of various imidazole derivatives against ESKAPE pathogens, revealing that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Models : Research involving animal models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQFSPPZOFLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669635 | |
Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-26-5 | |
Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 915402-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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